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In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the quest for payloads

that offer a wider therapeutic window and enhanced efficacy is paramount. MYX1715, a novel

N-myristoyltransferase (NMT) inhibitor, is emerging as a superior ADC payload, demonstrating

significant advantages over traditional cytotoxins such as monomethyl auristatin E (MMAE),

maytansinoid DM1, and deruxtecan. This guide provides a comprehensive comparison,

supported by preclinical data, to inform researchers, scientists, and drug development

professionals on the distinctive attributes of MYX1715.

Executive Summary
MYX1715-based ADCs have shown exceptional potency, a potent bystander effect, and a

favorable safety profile in preclinical studies. Unlike traditional payloads that primarily target

tubulin polymerization or induce DNA damage, MYX1715 introduces a novel mechanism of

action by inhibiting N-myristoyltransferase, an enzyme crucial for the function of numerous

proteins involved in cancer cell survival and oncogenic signaling. This unique mechanism

contributes to its efficacy in tumors refractory to conventional payloads and its potential for a

broader therapeutic index.
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Data Presentation: Comparative Performance of
ADC Payloads
The following tables summarize the available preclinical data for MYX1715 and traditional ADC

payloads. It is important to note that direct head-to-head comparative studies are limited in the

public domain; therefore, data has been aggregated from various sources.

Table 1: In Vitro Cytotoxicity of ADC Payloads

Payload
Mechanism of
Action

Target Cell
Line(s)

IC50 (nM) Reference(s)

MYX1715

N-

myristoyltransfer

ase (NMT)

inhibitor

LU0884,

LU2511, SNU-

620

9 - 44 [1]

MMAE

Tubulin

polymerization

inhibitor

Various
Low nM to sub-

nM
[2][3]

DM1

Tubulin

polymerization

inhibitor

Various Low nM [2]

Deruxtecan

(DXd)

Topoisomerase I

inhibitor
Various Low nM [4]

Note: IC50 values are highly dependent on the specific ADC construct, cell line, and

experimental conditions.

Table 2: In Vivo Efficacy of ADC Payloads
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Payload ADC Target
Cancer
Model(s)

Key Findings Reference(s)

MYX1715 (NMTi)
HER2, TROP2,

B7-H3

Breast, Gastric,

Prostate Cancer

Xenografts

Complete and

durable tumor

regressions;

efficacy in

models

unresponsive to

topoisomerase

inhibitors.

[5][6][7]

MMAE Various
Various

Xenografts

Significant tumor

growth inhibition

and regressions.

[8]

DM1 HER2
Breast Cancer

Xenografts

Tumor growth

inhibition.
[9]

Deruxtecan

(DXd)
HER2

Breast, Gastric,

Lung Cancer

Xenografts

Superior anti-

tumor activity

compared to

other HER2-

targeted ADCs.

[4]

Table 3: Safety and Tolerability Profile of ADC Payloads
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Payload
Key Safety Observations
(Preclinical/Clinical)

Reference(s)

MYX1715 (NMTi)

Well-tolerated in mice and non-

human primates at effective

doses.

[5][7]

MMAE

Hematologic toxicities

(neutropenia,

thrombocytopenia), peripheral

neuropathy.

[10][11]

DM1
Thrombocytopenia,

hepatotoxicity.
[10][11]

Deruxtecan (DXd)

Interstitial lung disease

(ILD)/pneumonitis, nausea,

hematologic toxicities.

[12]

Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of these payloads are central to their efficacy and safety

profiles.

MYX1715: A Novel Approach to Cancer Cell Apoptosis

MYX1715 inhibits N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of

myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular

proteins. This modification is critical for protein localization to membranes and for their

involvement in key signaling pathways. Inhibition of NMT disrupts these pathways, leading to

cancer cell death.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://myricxbio.com/wp-content/uploads/2023/10/ADC-world-Oct-2023-WADC-poster.pdf
https://www.adcreview.com/clinical-trials-update/world-adc-2023-preclinical-data-validates-nmti-as-a-novel-adc-payload-class/
https://www.mdpi.com/1999-4923/17/2/258
https://pmc.ncbi.nlm.nih.gov/articles/PMC11858992/
https://www.mdpi.com/1999-4923/17/2/258
https://pmc.ncbi.nlm.nih.gov/articles/PMC11858992/
https://www.enhertuhcp.com/en/mechanism-of-action
https://www.benchchem.com/product/b15603940?utm_src=pdf-body
https://www.benchchem.com/product/b15603940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADC Delivery

Cellular Action

MYX1715-ADC Tumor Cell
Receptor

Internalization &
Lysosomal Trafficking MYX1715 Release N-myristoyltransferase

(NMT)
Inhibits

Protein
Myristoylation

Substrate
Proteins

Disruption of
Oncogenic Signaling

Required for
Apoptosis

MMAE & DM1 (Tubulin Inhibitors) Deruxtecan (Topoisomerase I Inhibitor)

Released MMAE/DM1

Tubulin Polymerization

Inhibits

Microtubule Network
Disruption

G2/M Cell Cycle Arrest

Apoptosis

Released Deruxtecan

Topoisomerase I
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DNA Strand Breaks
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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